Z-Phe-Phe-Diazomethylketone
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Overview
Description
Z-Phe-Phe-Diazomethylketone is a synthetic compound with the molecular formula C27H26N4O4 and a molecular weight of 470.52 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used in peptide synthesis and drug discovery due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone typically involves the reaction of benzyloxycarbonylphenylalanylphenylalanine with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods
Industrial production of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Z-Phe-Phe-Diazomethylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazomethyl ketone group to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Z-Phe-Phe-Diazomethylketone is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in drug discovery and development, particularly in designing inhibitors for specific enzymes.
Industry: Applied in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
Z-Phe-Phe-Diazomethylketone can be compared with other similar compounds, such as:
Benzyloxycarbonylphenylalanylphenylalanine: Lacks the diazomethyl ketone group, making it less reactive in certain chemical reactions.
Phenylalanylphenylalanine diazomethyl ketone: Does not have the benzyloxycarbonyl protection, which can affect its stability and reactivity.
The uniqueness of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone lies in its combination of functional groups, which provides a balance of stability and reactivity, making it suitable for various scientific applications.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFSOVRQDDYNAH-ZEQRLZLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65178-14-5 |
Source
|
Record name | Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065178145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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